molecular formula C11H17N B3274183 2-(3,3-Dimethylbutyl)pyridine CAS No. 60263-44-7

2-(3,3-Dimethylbutyl)pyridine

Cat. No.: B3274183
CAS No.: 60263-44-7
M. Wt: 163.26 g/mol
InChI Key: UDKWYRGEQAXLSD-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutyl)pyridine is a pyridine derivative with a branched alkyl substituent at the 2-position of the aromatic ring. Key properties include:

  • Molecular Formula: C₁₁H₁₇N
  • Molecular Weight: 163.26 g/mol
  • CAS Registry Number: 60263-44-7
  • Synthesis: Produced via iron-catalyzed alkylation of 2-vinylpyridine with 2-bromo-2-methylpropane, yielding 62% as a colorless oil .

This compound’s branched alkyl chain (3,3-dimethylbutyl) enhances steric bulk and hydrophobicity compared to linear alkyl analogs, influencing its physicochemical behavior and applications in organic synthesis .

Properties

IUPAC Name

2-(3,3-dimethylbutyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)8-7-10-6-4-5-9-12-10/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKWYRGEQAXLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylbutyl)pyridine can be achieved through various methods. One common approach involves the alkylation of pyridine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethylbutyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-(3,3-Dimethylbutyl)pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2-(3,3-Dimethylbutyl)pyridine with three analogs:

Compound Name CAS # Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 60263-44-7 C₁₁H₁₇N 163.26 Branched 3,3-dimethylbutyl at 2-position
2-(3-Methylbutyl)pyridine 6973-66-6 C₁₀H₁₅N 149.23 Linear 3-methylbutyl at 2-position
2-(3-Pentenyl)pyridine 2057-43-4 C₁₀H₁₃N 147.22 Unsaturated pentenyl chain at 2-position
3-(2-Ethylbutyl)pyridine N/A C₁₁H₁₇N 163.26 Ethylbutyl chain at 3-position on pyridine

Key Observations :

  • Branching vs.
  • Unsaturation : 2-(3-Pentenyl)pyridine’s double bond introduces reactivity toward electrophilic addition, unlike saturated analogs .
  • Substituent Position : 3-(2-Ethylbutyl)pyridine’s substituent at the 3-position alters electronic effects on the pyridine ring, which may impact coordination chemistry or biological activity .

Physicochemical Properties

  • Solubility : Increased hydrophobicity in this compound (due to branching) likely reduces water solubility compared to linear analogs like 2-(3-Methylbutyl)pyridine .
  • Boiling Point/Vapor Pressure : Higher molecular weight and branching suggest a higher boiling point and lower vapor pressure than 2-(3-Pentenyl)pyridine .

Research Findings and Implications

  • Branching Effects : Branched chains enhance thermal stability and reduce crystallization tendencies, making this compound preferable in high-temperature reactions .
  • Substituent Position : 3-substituted analogs (e.g., 3-(2-Ethylbutyl)pyridine) may exhibit distinct electronic profiles, useful in catalysis or ligand design .
  • Applications : The compound’s balance of hydrophobicity and stability positions it as a candidate for surfactant or agrochemical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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